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Firzacorvir (ABI-H2158) Clinical Trial Discontinuation: A Technical Overview

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Compound of Interest		
Compound Name:	Firzacorvir	
Cat. No.:	B3325915	Get Quote

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This document addresses the discontinuation of the clinical development of **Firzacorvir** (ABI-H2158), an investigational agent for the treatment of chronic hepatitis B virus (cHBV) infection. The information is intended for researchers, scientists, and drug development professionals who may have been involved in or are following the development of this compound.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of **Firzacorvir** in clinical trials?

A1: The clinical development of **Firzacorvir** (ABI-H2158) was discontinued due to observed hepatotoxicity.[1] This decision was made after a thorough evaluation of the available data from the clinical trials.

Q2: At what stage of clinical development was **Firzacorvir** discontinued?

A2: **Firzacorvir** was in Phase 2 clinical trials for the treatment of chronic hepatitis B virus infection when it was discontinued.[1] Specifically, the Phase 2a multicenter, single-blind, placebo-controlled study (NCT04398134) was terminated.[1]

Q3: What was the proposed mechanism of action for **Firzacorvir**?

A3: **Firzacorvir** is an HBV core protein inhibitor with a dual mechanism of action.[1] It was designed to interrupt multiple stages of the HBV lifecycle by:



- Blocking the encapsidation of pre-genomic RNA (pgRNA).[1]
- Preventing the formation of covalently closed circular DNA (cccDNA) in de novo HBV infections.[1]

Troubleshooting and Experimental Guidance

Q1: We are investigating a similar class of HBV core inhibitors and are concerned about potential hepatotoxicity. What key preclinical assessments should we prioritize?

A1: Based on the outcome of the **Firzacorvir** trials, it is crucial to conduct comprehensive preclinical safety assessments with a strong focus on liver function. We recommend the following:

- In-depth in vitro cytotoxicity assays: Utilize multiple human liver cell lines (e.g., HepG2, primary human hepatocytes) to assess compound-induced cell death.
- Mitochondrial toxicity assays: Evaluate the potential for mitochondrial dysfunction, a common mechanism of drug-induced liver injury.
- Reactive metabolite screening: Investigate the formation of potentially toxic reactive metabolites using human liver microsomes.
- Extended in vivo toxicology studies: Conduct long-term studies in relevant animal models (e.g., non-human primates) with frequent monitoring of liver enzymes (ALT, AST), bilirubin, and alkaline phosphatase. Histopathological analysis of liver tissue is also critical.

Q2: Our team is working on assays to evaluate the anti-HBV activity of core inhibitors. Can you provide a general workflow for assessing both mechanisms of action targeted by **Firzacorvir**?

A2: To assess the dual mechanism of action of an HBV core inhibitor like **Firzacorvir**, two distinct experimental workflows are recommended: one for pgRNA encapsidation and another for cccDNA formation.

Experimental Data Summary

The following tables summarize the preclinical potency of **Firzacorvir** (ABI-H2158) in various cell-based assays.



Table 1: Inhibition of HBV Replication (pgRNA Encapsidation)

Cell Line	EC50 (nM)
Induced HepAD38 cells	22[1]
HBV-infected HepG2-NTCP cells	27[1]
Primary human hepatocytes (PHH)	41[1]

Table 2: Inhibition of cccDNA Formation in De Novo Infections

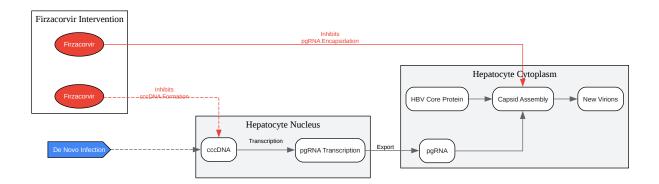
Cell Line	EC50 (nM)
HepG2-NTCP cells	~200[1]
Primary human hepatocytes (PHH)	~200[1]

Table 3: Pan-genotypic HBV Inhibition

HBV Genotype	EC50 Range (nM)
A-E	7.1 - 22[1]

Visualizations Signaling Pathway



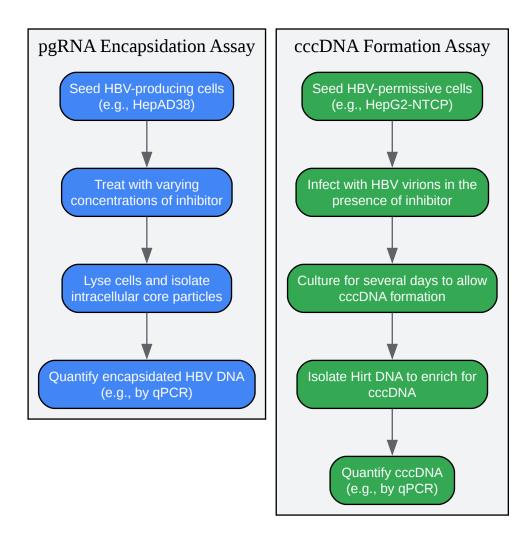


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Caption: Mechanism of Firzacorvir's dual inhibition of the HBV lifecycle.

Experimental Workflow



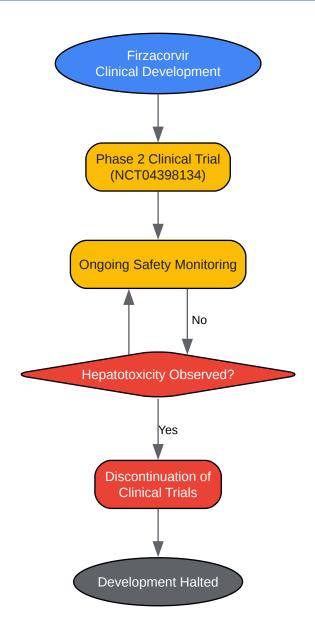


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Caption: Workflow for assessing dual mechanisms of HBV core inhibitors.

Logic Diagram





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Caption: Decision pathway for the discontinuation of Firzacorvir clinical trials.

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